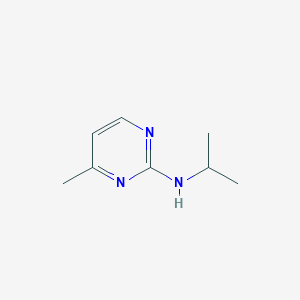

![molecular formula C21H23N3OS B2500263 5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 311793-91-6](/img/structure/B2500263.png)

5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, a class of heterocyclic compounds known for their broad spectrum of biological activity, including antiviral, anti-inflammatory, antimicrobial, and anticancer properties. These compounds are characterized by the presence of a triazole ring, which is a five-membered ring consisting of two carbon atoms and three nitrogen atoms. The triazole ring is often substituted with various functional groups that can alter the physical, chemical, and biological properties of the compound .

Synthesis Analysis

The synthesis of triazole derivatives typically involves the cyclization of thiosemicarbazides or their derivatives with various reagents. For instance, the synthesis of 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione was achieved through the cyclization of thiosemicarbazide with 2-hydroxybenzoyl chloride followed by alkylation . Similarly, the synthesis of 5-(4-(tert-butyl)phenyl)-4-((R)amino)-4H-1,2,4-triazole-3-thiols was conducted from the corresponding ylidene derivatives . These methods demonstrate the versatility and regioselectivity in the synthesis of triazole derivatives, which can be tailored to produce compounds with desired substituents and properties.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry. For example, the structure of 5-(4-(tert-butyl)phenyl)-4-((R)amino)-4H-1,2,4-triazole-3-thiols was confirmed by 1H-NMR spectroscopy and gas chromatography-mass spectrometry . Additionally, the crystal structure of some triazole derivatives, such as 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxybenzylideneamino)-2H-1,2,4-triazole-3(4H)-thione monohydrate, has been determined using X-ray crystallography, revealing dihedral angles and supramolecular interactions that stabilize the crystal structure .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including alkylation, acylation, and cycloaddition. For instance, S-alkylated triazole derivatives were synthesized by alkylation of dihydro-1H-1,2,4-triazole-5-thiones with different alkylating agents . Addition reactions involving triazole thiols, such as 4-substituted 2-phenylthiazole-5-thiols, typically involve the exocyclic sulfur atom, leading to the formation of sulfides . These reactions demonstrate the reactivity of the triazole ring and its potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. These compounds are generally crystalline substances, insoluble in water but soluble in organic solvents . The presence of substituents on the triazole ring can significantly affect properties such as melting point, solubility, and biological activity. For example, the nonlinear optical properties of 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione were predicted to be greater than those of urea, indicating potential applications in optical materials . Additionally, the biological activities of triazole derivatives, such as their antibacterial, antifungal, and antioxidant activities, are often evaluated through screening assays .

科学的研究の応用

Synthesis and Antimicrobial Activities

- Antimicrobial Properties : A study involved the synthesis of 1,2,4-triazoles and their derivatives, including Schiff base and Mannich base derivatives, to evaluate their antimicrobial activities. The findings revealed that these compounds exhibited good to moderate antimicrobial activity, suggesting their potential as templates for developing new antimicrobial agents (Bayrak et al., 2009).

Anticancer and Antitumor Activities

- DNA Methylation Inhibitors : Research into the functionalization of 1,2,4-triazole-3-thiols has led to the synthesis of novel DNA methylation inhibitors. These compounds could potentially be used to regulate gene expression in cancer therapy by modulating DNA methylation levels (Hakobyan et al., 2017).

Corrosion Inhibition

- Corrosion Inhibitors for Mild Steel : A study demonstrated the use of benzimidazole derivatives, including a compound structurally related to 5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol, as effective corrosion inhibitors for mild steel in acidic environments. These findings have implications for the protection of metals in industrial applications (Yadav et al., 2013).

特性

IUPAC Name |

3-[(4-cyclohexylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3OS/c26-21-23-22-20(24(21)18-9-5-2-6-10-18)15-25-19-13-11-17(12-14-19)16-7-3-1-4-8-16/h2,5-6,9-14,16H,1,3-4,7-8,15H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRSCMYBTERWHIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)OCC3=NNC(=S)N3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-5-methylisoxazole](/img/structure/B2500186.png)

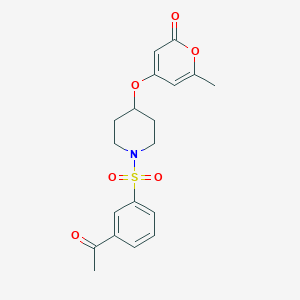

![4-[butyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2500187.png)

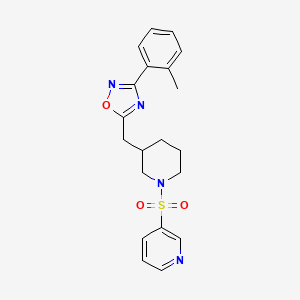

![1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2500188.png)

![N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2500192.png)

![N-(2-bromophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2500195.png)

amino}acetamide](/img/structure/B2500201.png)

![1-(3-Chlorophenyl)-5-[(2,5-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2500203.png)